N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by methyl groups at positions 2 and 5 of the pyrimidine ring, a phenyl group at position 3, and N,N-dimethyl substituents on the 7-amine (Figure 1). This scaffold is associated with diverse biological activities, including receptor antagonism and antimicrobial effects, depending on substitution patterns .
Properties
IUPAC Name |
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-10-14(19(3)4)20-16(17-11)15(12(2)18-20)13-8-6-5-7-9-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPTDYILXXHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method starts with the reaction of enaminonitriles with hydrazine hydrate to form 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at 60°C, assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . This regioselective synthetic strategy yields the desired pyrazolo[1,5-a]pyrimidine derivatives.
Chemical Reactions Analysis
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its pharmacological activities, such as anti-inflammatory and antitumor properties, are being explored for therapeutic applications.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of mycobacterial ATP synthase, it disrupts the energy production in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
CRF1 Receptor Antagonists
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
- Structural Differences :
- 7-Amine : Bis(2-methoxyethyl) vs. N,N-dimethyl in the target compound.
- Position 3 : 4-Methoxy-2-methylphenyl vs. phenyl.
- Functional Impact: MPZP exhibits high CRF1 receptor affinity (Ki = 4.9 nM) due to its polar methoxyethyl groups, which improve solubility for systemic administration . The target compound’s N,N-dimethyl groups and phenyl substitution may reduce hydrophilicity (cLogP ~2.95 for MPZP vs.
DMP904 and CP 154,526
- DMP904 : Features N-(1-ethylpropyl) and 4-methoxy-2-methylphenyl groups.
- CP 154,526 : Pyrrolo[2,3-d]pyrimidine core with trimethylphenyl.
- Comparison : The target compound’s simpler methyl and phenyl groups may offer synthetic accessibility but lower receptor specificity compared to these optimized analogs .
Anti-Mycobacterial Agents
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
- Structural Differences :
- Position 5 : Varied substituents (alkyl, aryl, heteroaryl) vs. methyl in the target compound.
- 7-Amine : Pyridin-2-ylmethyl vs. N,N-dimethyl.
- Functional Impact :
- Fluorophenyl at position 3 and pyridinylmethylamine at position 7 enhance anti-M. tuberculosis activity (MIC ≤ 0.5 µg/mL for lead compounds) by improving target (ATP synthase) binding and microsomal stability .
- The target compound’s N,N-dimethyl groups may reduce hERG channel liability but could decrease potency due to weaker hydrogen bonding .
Compound 32 (3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl))
- Activity : MIC = 0.25 µg/mL against M. tuberculosis.
Antimalarial Triazolopyrimidines
N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Structural Differences : Triazolo core vs. pyrazolo in the target compound.
- Functional Impact :
Physicochemical and Pharmacokinetic Comparisons
Table 1. Substituent Effects on Key Properties
*Estimated using similar analogs.
Biological Activity
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, mechanisms of action, and comparisons with related compounds.
Overview of the Compound
This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for various pharmacological effects including anti-inflammatory, antitumor, antibacterial, and antiviral activities. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug discovery .
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant antimicrobial properties. This compound has shown potential as an inhibitor of mycobacterial ATP synthase. This mechanism disrupts energy production in Mycobacterium tuberculosis, positioning it as a candidate for tuberculosis treatment .
Antitumor Properties
The compound has been evaluated for its antitumor effects across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. This activity is likely mediated through its interaction with specific kinases involved in cell cycle regulation and apoptosis pathways .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Inhibition of ATP Synthase : As an inhibitor of mycobacterial ATP synthase, it interferes with ATP production in M. tuberculosis, leading to bacterial growth inhibition.
- Kinase Inhibition : The compound may also interact with various kinases involved in cancer progression and metabolism. For instance, it has shown potential to inhibit CAMKK2 (calcium/calmodulin-dependent protein kinase kinase 2), which plays a role in metabolic regulation and cancer cell proliferation .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from enaminonitriles and hydrazine hydrate to form 3-aminopyrazoles. These intermediates are subsequently reacted with formylated acetophenones under reflux conditions to yield the final product.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other compounds in the pyrazolo[1,5-a]pyrimidine class:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Zaleplon | Sedative agent | GABA receptor modulation |
| Indiplon | Sedative | GABA receptor modulation |
| N,N-tetramethyl compound | Antimicrobial & Antitumor | ATP synthase inhibition & Kinase inhibition |
This table highlights how different substituents on the pyrazolo framework can lead to distinct biological activities.
Case Studies
Several case studies have explored the biological effects of pyrazolo derivatives:
- Antituberculosis Activity : A study demonstrated that pyrazolo derivatives could act as effective inhibitors against M. tuberculosis, emphasizing the potential of this compound as a lead compound for drug development against tuberculosis .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability and induce apoptosis through mechanisms involving cell cycle arrest and apoptosis signaling pathways .
Q & A
Q. How is enzyme selectivity optimized against structurally related targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
